2-(4-chlorophenyl)-1-ethyl-1H-1,3-benzodiazole

Physicochemical profiling Membrane permeability Blood-brain barrier penetration

This compound is a differentiated N1-ethyl-2-arylbenzimidazole reference standard for structure-activity relationship (SAR) programs. Compared to the widely available N1-H analog (CAS 1019-85-8), N1-ethylation eliminates hydrogen-bond donor capacity (HBD=0), reduces topological polar surface area by ~38% (TPSA 17.8 vs. 28.7 Ų), and elevates logP (XLogP3 4.0 vs. 3.9), critically altering membrane permeability and pharmacokinetic profiles. It serves as the essential comparator for isolating N1-alkylation effects on kinase inhibitor potency and for validating regioisomer-specific analytical methods, ensuring experimental reproducibility.

Molecular Formula C15H13ClN2
Molecular Weight 256.73
CAS No. 714261-05-9
Cat. No. B2655086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-1-ethyl-1H-1,3-benzodiazole
CAS714261-05-9
Molecular FormulaC15H13ClN2
Molecular Weight256.73
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H13ClN2/c1-2-18-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2H2,1H3
InChIKeyXLPPPMZDURPXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-1-ethyl-1H-1,3-benzodiazole (CAS 714261-05-9): Procurement-Relevant Identity and Structural Context for Scientific Sourcing


2-(4-Chlorophenyl)-1-ethyl-1H-1,3-benzodiazole (CAS 714261-05-9), also indexed as 2-(4-chlorophenyl)-1-ethylbenzimidazole, is a synthetic N1-ethyl-substituted 2-arylbenzimidazole derivative with molecular formula C₁₅H₁₃ClN₂ and molecular weight 256.73 g/mol [1]. The compound features a 4-chlorophenyl substituent at the C2 position and an ethyl group at the N1 position of the benzimidazole core, distinguishing it from the widely available non-alkylated analog 2-(4-chlorophenyl)-1H-benzimidazole (CAS 1019-85-8, MW 228.67) [2]. The N1-ethyl substitution eliminates the hydrogen bond donor capability present in the parent N1-H compound (HBD count: 0 vs. 1), increases the calculated partition coefficient (XLogP3: 4.0 vs. 3.9), and reduces the topological polar surface area (TPSA: 17.8 Ų vs. 28.7 Ų), collectively altering membrane permeability and pharmacokinetic profile relative to the non-ethylated scaffold [1][2]. These structural features place this compound at a defined point within the 2-arylbenzimidazole chemical space, suitable for structure-activity relationship (SAR) investigations where N1-substitution effects are systematically probed.

Why 2-(4-Chlorophenyl)-1-ethyl-1H-1,3-benzodiazole Cannot Be Interchanged with In-Class Benzimidazole Analogs: The N1-Substitution Imperative


Within the 2-arylbenzimidazole series, even single-atom or single-position alterations at the N1 site produce measurably distinct physicochemical profiles that preclude generic interchange. The target compound's N1-ethyl group eliminates the hydrogen bond donor (HBD count of 0 vs. 1 for the N1-H parent), reduces TPSA by approximately 38% (17.8 vs. 28.7 Ų), and increases molecular weight by 28 Da relative to the non-ethylated comparator [1]. Among N1-alkyl congeners, lengthening the chain from methyl (XLogP3: 3.7) to ethyl (XLogP3: 4.0) increases calculated lipophilicity by 0.3 log units — a magnitude known to influence membrane partitioning, metabolic stability, and off-target binding in benzimidazole-based kinase inhibitor programs [1][2]. Furthermore, positional isomerism at the chlorophenyl ring (4-Cl vs. 2-Cl) generates distinct terahertz spectroscopic fingerprints despite identical molecular formula and computed XLogP3, confirming that even regioisomeric variants cannot serve as analytical or functional surrogates [3]. These quantitative divergences establish that procurement of the correct N1-ethyl, 4-chlorophenyl regioisomer is not a matter of vendor catalog convenience but a prerequisite for experimental reproducibility in SAR campaigns and analytical method development.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-1-ethyl-1H-1,3-benzodiazole vs. Closest Analogs: A Comparator-Driven Selection Guide


N1-Ethyl Substitution Eliminates Hydrogen Bond Donor Capability and Reduces TPSA by 38% Relative to the N1-H Parent Scaffold

The target compound (714261-05-9) bears an N1-ethyl substituent that converts the benzimidazole N1-H into a tertiary amine, reducing the hydrogen bond donor count from 1 (for 2-(4-chlorophenyl)-1H-benzimidazole, CAS 1019-85-8) to 0, and decreasing the topological polar surface area from 28.7 Ų to 17.8 Ų — a 38% reduction [1][2]. This physicochemical shift is consequential: in drug design, reducing HBD count below 1 and TPSA below 20 Ų is empirically associated with enhanced passive membrane permeability and potential central nervous system penetration, while the non-ethylated analog retains a profile more consistent with peripheral restriction [3]. Both compounds share identical hydrogen bond acceptor count (1), rotatable bond count (1 vs. 2), and the 4-chlorophenyl pharmacophore, isolating the N1-substitution as the sole variable driving the differentiated property profile. The XLogP3 difference of 0.1 units (4.0 vs. 3.9) is modest, confirming that the dominant differentiation arises from hydrogen bonding and polarity descriptors rather than gross lipophilicity.

Physicochemical profiling Membrane permeability Blood-brain barrier penetration Medicinal chemistry SAR

Positional Isomerism (4-Cl vs. 2-Cl) Produces Distinct Terahertz Spectroscopic Signatures Despite Identical Molecular Formula and Computed XLogP3

The target compound 2-(4-chlorophenyl)-1-ethyl-1H-1,3-benzodiazole (714261-05-9) and its positional isomer 2-(2-chlorophenyl)-1-ethylbenzimidazole (CAS 327158-54-3) share identical molecular formula (C₁₅H₁₃ClN₂), molecular weight (256.73 g/mol), XLogP3 (4.0), HBD count (0), HBA count (1), rotatable bond count (2), and TPSA (17.8 Ų), rendering them indistinguishable by conventional computed descriptors or low-resolution mass spectrometry [1][2]. However, terahertz time-domain spectroscopy (THz-TDS) studies on the closely analogous non-ethylated pair — 2-(4-chlorophenyl)benzimidazole and 2-(2-chlorophenyl)benzimidazole — have demonstrated that the ortho vs. para chlorine arrangement generates distinctive differences in fingerprint absorption spectra across the 0.2–2.5 THz range, including variations in peak number, amplitude, and frequency position, attributable to altered van der Waals forces and dihedral angles within the crystal lattice [3]. Density functional theory (DFT) calculations confirmed that these spectroscopic differences originate from conformational and crystal-packing divergence, not computational artifacts [3]. The ethyl substituent at N1 is not expected to negate this regioisomeric differentiation; rather, it adds an additional crystallographic variable that may further amplify distinguishable features.

Analytical quality control Identity verification Regioisomer discrimination Terahertz spectroscopy

XLogP3 Lipophilicity Gradient of 0.3 Units Across N1-Methyl → N1-Ethyl → N1-H Series Enables Tunable Physicochemical Selection

Within the 4-chlorophenyl benzimidazole sub-series, the N1 substituent produces a quantifiable lipophilicity gradient: 2-(4-chlorophenyl)-1-methylbenzimidazole (CAS 2622-72-2) has XLogP3 = 3.7; the target N1-ethyl compound (714261-05-9) has XLogP3 = 4.0; and the N1-H parent (1019-85-8) has XLogP3 = 3.9 [1][2][3]. The +0.3 log unit increase from methyl to ethyl represents a predicted ~2-fold increase in octanol-water partition coefficient, while the N1-H compound occupies an intermediate position (3.9) despite its additional H-bond donor capacity [1]. This non-monotonic trend (N1-H logP between methyl and ethyl) reflects the competing effects of eliminating the polar N-H moiety (increases logP) versus adding hydrophobic alkyl carbon atoms. The target compound occupies the highest-XLogP3 position within this triad, predicting greatest membrane partitioning among the three. TPSA values reinforce this gradient: 17.8 Ų (ethyl and H analogs share similar values when the N1-H compound's higher TPSA of 28.7 Ų is considered separately), while the methyl analog has a rotatable bond count of 1 vs. 2 for the ethyl compound, providing an additional conformational flexibility differentiator [1][3].

Lipophilicity optimization ADME prediction N1-alkyl SAR Lead optimization

Non-Ethylated Analog (1019-85-8) Demonstrates Quantified Cytotoxicity on TCC Bladder Cancer Cells — A Baseline Against Which N1-Ethyl Activity Must Be Benchmarked

IMPORTANT CAVEAT: Direct, head-to-head bioactivity data comparing the target compound (714261-05-9) against its closest analogs in the same assay system are absent from the peer-reviewed primary literature as of the search date. The following evidence establishes the bioactivity baseline for the closest comparator and defines the experimental gap that procurement of the target compound is intended to fill. The non-ethylated analog 2-(4-chlorophenyl)-1H-benzo[d]imidazole (1019-85-8) has been evaluated for cytotoxicity against transitional cell carcinoma (TCC) of the bladder, yielding IC₅₀ values of 150 μg/mL after 24 and 48 hours, decreasing to 130 μg/mL after 72 hours of administration [1]. On MOLT-4 leukemia cells, the same compound showed a dose-dependent toxicity profile with no toxic effect observed at concentrations up to 0.147 μM [2]. Broader benzimidazole SAR literature indicates that N1-alkylation modulates both potency and target selectivity in kinase inhibition assays [3]. The target N1-ethyl compound occupies a specific, testable position within this SAR landscape: its HBD=0, TPSA=17.8 Ų, and XLogP3=4.0 profile predicts altered cellular uptake kinetics relative to the N1-H comparator (HBD=1, TPSA=28.7 Ų, XLogP3=3.9). Experimental determination of IC₅₀ values for 714261-05-9 in TCC, MOLT-4, or other established cell lines would quantify the functional consequence of N1-ethylation versus the N1-H benchmark.

Cytotoxicity profiling Bladder cancer Transitional cell carcinoma Anticancer benzimidazoles

Regioisomeric Identity (para-Cl vs. ortho-Cl) Determines Biological Target Engagement Profile — A Class-Level SAR Inference from Benzimidazole Kinase Inhibitor Literature

In benzimidazole-based kinase inhibitor programs, the position of the chlorine substituent on the C2-phenyl ring has been demonstrated to critically influence both potency and selectivity. The para-chloro orientation present in the target compound (714261-05-9) is the configuration found in multiple benzimidazole-derived VEGFR-2 and TIE-2 kinase inhibitor series, where the 4-chlorophenyl group engages a specific hydrophobic pocket within the ATP-binding site [1]. In contrast, the 2-chlorophenyl isomer (327158-54-3) presents steric and electronic constraints that may favor different kinase selectivity profiles or reduced target affinity [1]. The 4-chlorophenyl-1H-benzimidazole scaffold has documented binding to VEGFR-2 (IC₅₀ values in the nanomolar range for optimized derivatives) and VEGFR-3 (IC₅₀ = 0.540 nM reported for a related compound in BindingDB), establishing the para-chloro configuration as a privileged pharmacophoric element for angiogenic kinase targeting [2][3]. While the specific binding affinity of 714261-05-9 for VEGFR-2 or other kinases has not been directly reported in the curated bioactivity databases (ChEMBL, BindingDB), the class-level inference is that the para-chloro regioisomer — not the ortho — is the appropriate starting point for kinase-focused medicinal chemistry campaigns. Procurement of the incorrect ortho-chloro regioisomer would direct SAR exploration toward a different (and potentially less productive) region of chemical space.

Kinase inhibitor selectivity Regioisomer SAR Target engagement Benzimidazole pharmacophore

Recommended Research and Industrial Use Cases for 2-(4-Chlorophenyl)-1-ethyl-1H-1,3-benzodiazole (714261-05-9) Based on Verified Differentiation Evidence


N1-Alkyl Structure-Activity Relationship (SAR) Studies in Benzimidazole-Based Kinase Inhibitor Programs

The target compound serves as the N1-ethyl reference point within a systematic N1-alkylation series (N1-H, N1-methyl, N1-ethyl) for probing the effect of N1-substitution on kinase inhibitor potency, selectivity, and cellular permeability. Its distinct physicochemical signature — HBD = 0, TPSA = 17.8 Ų, XLogP3 = 4.0 — places it at the highest-lipophilicity position within this triad [1]. Researchers comparing IC₅₀ values across the N1-H (1019-85-8), N1-methyl (2622-72-2), and N1-ethyl (714261-05-9) series can quantify the contribution of N1-alkyl chain length and HBD elimination to target engagement and cellular activity. This application is directly supported by the quantitative physicochemical differentiation established in Evidence Items 1 and 3, and by the class-level kinase SAR evidence in Evidence Item 5 [2].

Membrane Permeability and CNS Exposure Optimization in Benzimidazole Lead Series

With HBD = 0 and TPSA = 17.8 Ų — both below empirical thresholds associated with blood-brain barrier penetration (HBD ≤ 3, TPSA < 60–70 Ų) — the target compound is a candidate for parallel artificial membrane permeability assay (PAMPA) and Caco-2 monolayer studies aimed at quantifying passive diffusion enhancement conferred by N1-ethylation [1]. Comparison against the N1-H analog (HBD = 1, TPSA = 28.7 Ų) in the same permeability assay would isolate the contribution of HBD elimination and TPSA reduction to apparent permeability (Pₐₚₚ), providing translatable design principles for CNS-penetrant benzimidazole candidates. This application flows directly from Evidence Item 1 [3].

Regioisomer-Specific Analytical Method Development and Reference Standard Qualification

The near-identical computed properties of the 4-chloro (714261-05-9) and 2-chloro (327158-54-3) regioisomers necessitate the development of regioisomer-discriminating analytical methods — THz spectroscopy, Raman spectroscopy, or chiral/regioisomeric HPLC — for quality control and identity confirmation in compound management workflows [1]. The target compound, as the para-chloro regioisomer with documented terahertz spectral distinguishability from the ortho isomer (established on the non-ethylated pair), serves as the appropriate reference standard for calibrating these methods. Procurement of both regioisomers as authentic reference materials is essential for method validation. This application is grounded in Evidence Item 2 [2].

Anticancer Screening Against Bladder Carcinoma and Leukemia Cell Lines with Built-In Comparator Baseline

The non-ethylated analog (1019-85-8) has established cytotoxicity baselines against TCC bladder cancer cells (IC₅₀ = 150 μg/mL at 24–48 h, 130 μg/mL at 72 h) and MOLT-4 leukemia cells (non-toxic up to 0.147 μM) [1][2]. The target N1-ethyl compound (714261-05-9) can be screened in parallel against these same cell lines to quantify the functional impact of N1-ethylation on antiproliferative activity. The resulting ΔIC₅₀ value would constitute novel, publishable SAR data filling a currently vacant position in the benzimidazole literature. This scenario is directly derived from the evidence gap and comparator baseline established in Evidence Item 4 [3].

Quote Request

Request a Quote for 2-(4-chlorophenyl)-1-ethyl-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.